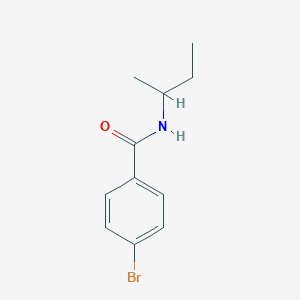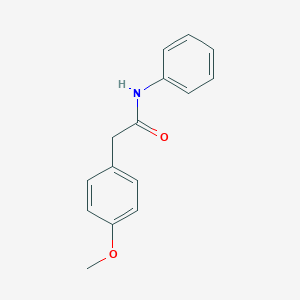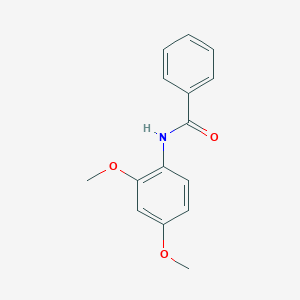
N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide, also known as BCAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the inhibition of inflammatory mediators and the modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects
N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β. N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide in lab experiments is its high potency and specificity. N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide has been shown to have a low toxicity profile, which makes it an attractive candidate for use in preclinical studies. However, one of the limitations of using N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide. One area of interest is the potential use of N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel formulations of N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide that can improve its solubility and bioavailability. Finally, further studies are needed to fully elucidate the mechanism of action of N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide and its potential therapeutic applications.
Conclusion
In conclusion, N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic effects make it an attractive candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide and its potential therapeutic applications.
Synthesemethoden
N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide can be synthesized through a multistep process involving the reaction between 4-butylaniline and 4-chlorophenoxyacetic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield the desired product.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C18H20ClNO2 |
|---|---|
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-2-3-4-14-5-9-16(10-6-14)20-18(21)13-22-17-11-7-15(19)8-12-17/h5-12H,2-4,13H2,1H3,(H,20,21) |
InChI-Schlüssel |
HTPJKEUQCSABRQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



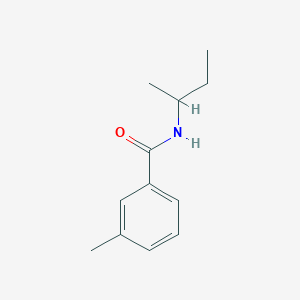
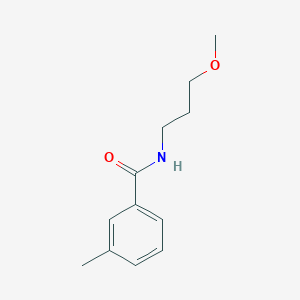
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
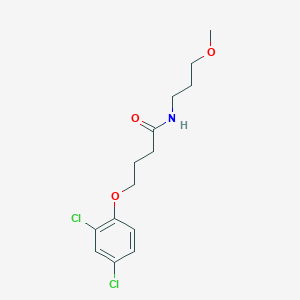
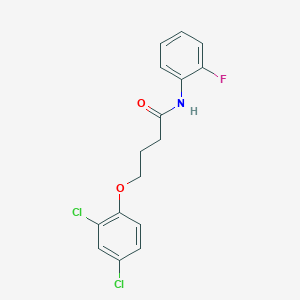
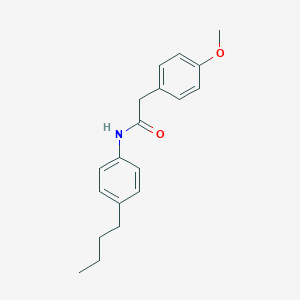

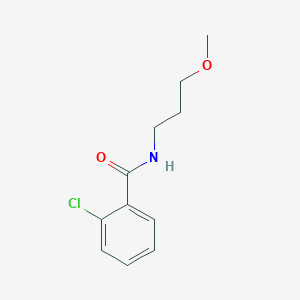
![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
![Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
![Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)
